molecular formula C18H27ClN2O B1276377 N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride CAS No. 98608-59-4

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride

Cat. No. B1276377
CAS RN: 98608-59-4
M. Wt: 322.9 g/mol
InChI Key: GPYVJSNBBPAWLD-RVDQCCQOSA-N
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Description

Synthesis Analysis

One method for the synthesis of piperazine derivatives, such as N-Butyryl-N’-cinnamyl-2-methylpiperazine Hydrochloride, involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of N-Butyryl-N’-cinnamyl-2-methylpiperazine Hydrochloride is C18H26N2O.HCl . Its molecular weight is 322.873 .

Scientific Research Applications

Pharmacological Properties

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride, also known as AP-237, has been extensively studied for its pharmacological properties. Research has shown that it is a potent analgesic in rats and mice, displaying better oral efficacy than reference agents like morphine and pentazocine. However, it does not exhibit anti-inflammatory, antipyretic, or anticonvulsant activity. Interestingly, it seems to possess some tranquilizing properties, with a pharmacological profile that resembles morphine and pentazocine but with distinct differences (Carrano, Kimura, Landes, & McCurdy, 1975).

Metabolism and Tolerance

Studies have also focused on the metabolic fate and tolerance of AP-237. It is effective as an analgesic in various species by different routes of administration. AP-237 has been found to have a low physical dependence liability in rodents and lacks withdrawal syndrome, indicating a potentially favorable profile for clinical use. Tolerance and cross-tolerance to AP-237 compared to morphine and pentazocine have also been reported, providing insights into its long-term usage implications (Carrano, Kimura, & McCurdy, 1975).

Drug Metabolism Studies

Further research has been conducted on the drug's metabolism. Using techniques like ion cluster and mass chromatography, unidentified urinary metabolites of AP-237 in mice and guinea pigs were structurally elucidated. This study highlights the compound's complex metabolic pathways in different species, which is crucial for understanding its pharmacokinetics and potential toxicity (Morishita, Baba, & Nagase, 1978).

properties

IUPAC Name

1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYVJSNBBPAWLD-RVDQCCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride

CAS RN

98608-59-4
Record name Methyl-ap-237 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098608594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL-AP-237 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VID4TX8798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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